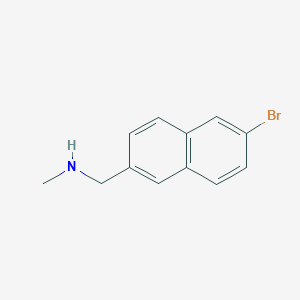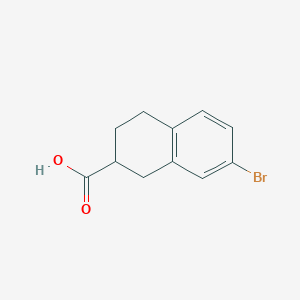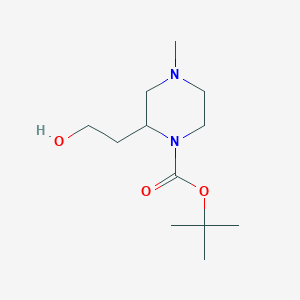
2-(2-Hydroxy-ethyl)-4-methyl-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-ethyl)-4-methyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields such as pharmaceuticals, material science, and organic synthesis. This compound features a piperazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms, and a tert-butyl ester group, which is known for its stability and resistance to hydrolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution Reaction: : Starting with 4-methyl-piperazine, reacting it with an appropriate alkyl halide to introduce the 2-hydroxy-ethyl group.
Esterification Reaction: : Reacting the piperazine derivative with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The hydroxy-ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The piperazine ring can undergo reduction reactions, potentially leading to the formation of a piperazine derivative with different functional groups.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hydroxy-ethyl group or the tert-butyl ester can be substituted with other functional groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or amines, and reaction conditions that favor nucleophilic attack.
Oxidation: : Formation of 2-(2-carboxy-ethyl)-4-methyl-piperazine-1-carboxylic acid tert-butyl ester.
Reduction: : Formation of reduced piperazine derivatives.
Substitution: : Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Pharmaceuticals: : It can serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those involving piperazine derivatives.
Material Science: : The compound can be used in the development of new materials, such as polymers and coatings, due to its functional groups.
Organic Synthesis: : It can be utilized as a building block in organic synthesis, enabling the creation of complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through binding to receptors or enzymes, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific use case.
Comparison with Similar Compounds
This compound can be compared with other similar compounds such as:
2-Hydroxyethyl methacrylate: : Used in the production of polymers and coatings.
4-Methyl-piperazine: : A common intermediate in pharmaceutical synthesis.
Tert-butyl esters: : Known for their stability and resistance to hydrolysis.
Each of these compounds has unique properties and applications, but they share common structural features that make them useful in various fields.
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)-4-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-7-6-13(4)9-10(14)5-8-15/h10,15H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXQPMDTRYZWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
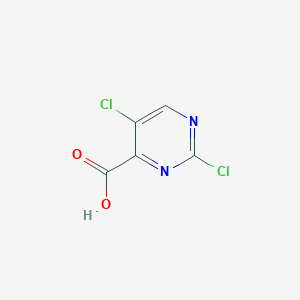
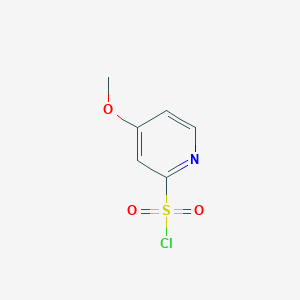
![6-Chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B7965246.png)
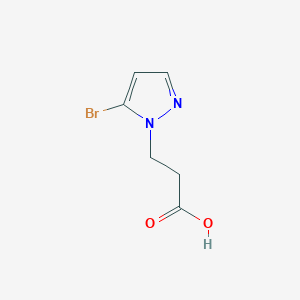
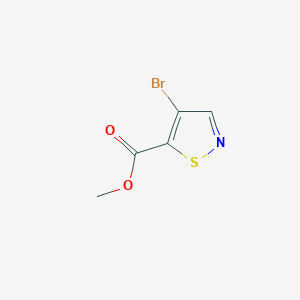
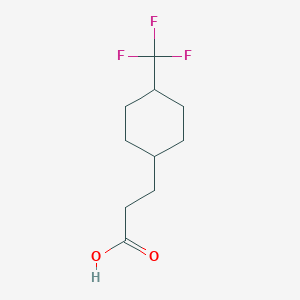
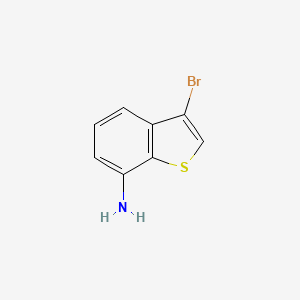
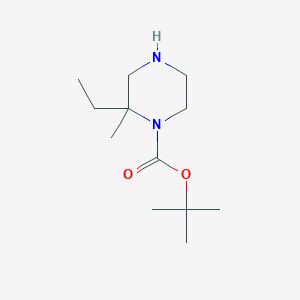
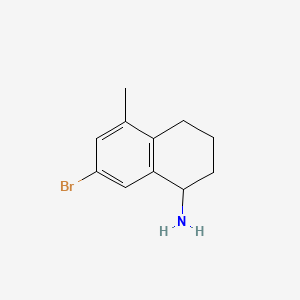
![Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B7965296.png)
![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7965298.png)
![6-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B7965309.png)
